![molecular formula C21H34O4 B034503 (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid CAS No. 100648-29-1](/img/structure/B34503.png)

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid

Übersicht

Beschreibung

- The compound seems to be closely related to a class of substances involved in various biochemical and pharmacological studies. However, specific introductory information on this exact compound is not available in the current literature.

Synthesis Analysis

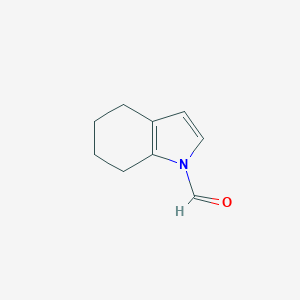

- Kan and Tai (1993) detailed an improved synthesis method for a similar compound, focusing on direct sulfonylation and ozonolysis, enhancing yield and efficiency (Kan & Tai, 1993).

Molecular Structure Analysis

- Jaggavarapu et al. (2020) isolated and characterized a structurally similar compound, demonstrating enantiospecific synthesis and revealing insights into molecular structure (Jaggavarapu et al., 2020).

Chemical Reactions and Properties

- Hartmann et al. (1994) synthesized related compounds, focusing on the protection of certain molecular rings and oxidation processes, which provides insights into the chemical reactions and properties of similar compounds (Hartmann et al., 1994).

Physical Properties Analysis

- Yamazaki and Maeda (1985) conducted a study involving the hydroxylation of related structures, which offers insights into the physical properties of compounds with similar bicyclic structures (Yamazaki & Maeda, 1985).

Chemical Properties Analysis

- Hodgson et al. (2005) explored the synthesis of neuroexcitants from related compounds, highlighting the chemical properties and reactivity of such molecules (Hodgson et al., 2005).

Wissenschaftliche Forschungsanwendungen

Anti-Glaucoma Properties : An impurity related to this compound, found in the preparation of the antiglaucoma agent Tafluprost, exhibited anti-glaucoma properties in docking studies, indicating potential therapeutic applications (Jaggavarapu et al., 2020).

Thromboxane A2 Receptor Studies : Improved synthesis methods for analogs of this compound have facilitated the study of thromboxane A2 receptors, important in cardiovascular physiology (Kan & Tai, 1993).

Inhibitors of Mycolic Acid Biosynthesis : Derivatives of this compound have shown potential as inhibitors of mycolic acid biosynthesis, which is significant in the context of treating mycobacterial infections (Hartmann et al., 1994).

Mass Spectral Analysis : The mass spectra of delta-lactones derived from similar compounds provide insights into the structural and chemical properties, contributing to analytical chemistry (Urbach et al., 1972).

Synthesis of Complex Molecules : This compound's derivatives have been used in the synthesis of complex molecules, such as in the stereocontrolled synthesis of tetrahydrolipstatin, a drug used to treat obesity (Fleming & Lawrence, 1998).

Antibacterial Activity : Some derivatives have shown antibacterial activity against specific bacteria, which could have implications for developing new antibiotics (Banday et al., 2010).

Biomarker Studies in Smoking : Metabolites of this compound have been used as biomarkers to study the effects of cigarette smoking on oxidative damage and inflammation (Carmella et al., 2019).

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZAFJXVUNORLT-SFIVEXQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)